![molecular formula C22H28OSi B12556373 Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- CAS No. 194610-24-7](/img/structure/B12556373.png)
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- is a chemical compound with the molecular formula C22H28OSi. It is known for its unique structure, which includes a silane group bonded to a diphenyl group and a (2R)-2-methyl-3-pentynyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- typically involves the reaction of diphenylsilane with (2R)-2-methyl-3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- involves large-scale chemical reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the catalytic reaction and subsequent purification steps, such as distillation and crystallization, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions include silanols, siloxanes, and other silane derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various substrates, leading to the modification of their chemical and physical properties. This interaction is facilitated by the unique structure of the compound, which allows it to participate in a variety of chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,1-dimethylethyl)diphenyl-
- Silane, (2-methyl-3-pentynyl)diphenyl-
- Silane, (1,1-dimethylethyl)[[(2S)-2-methyl-3-pentynyl]oxy]diphenyl-
Uniqueness
Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl- is unique due to its specific stereochemistry and the presence of both the (2R)-2-methyl-3-pentynyl group and the diphenylsilane moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
194610-24-7 |
|---|---|
Fórmula molecular |
C22H28OSi |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
tert-butyl-[(2R)-2-methylpent-3-ynoxy]-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-13-19(2)18-23-24(22(3,4)5,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17,19H,18H2,1-5H3/t19-/m1/s1 |
Clave InChI |
WQZAHMAPXIXHAH-LJQANCHMSA-N |
SMILES isomérico |
CC#C[C@@H](C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CC#CC(C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



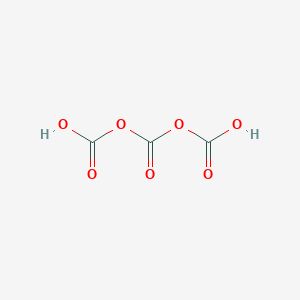
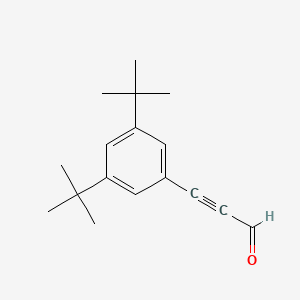

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
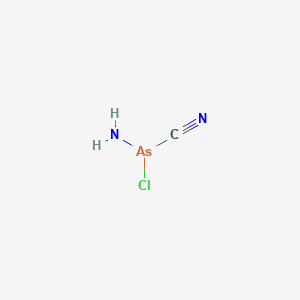
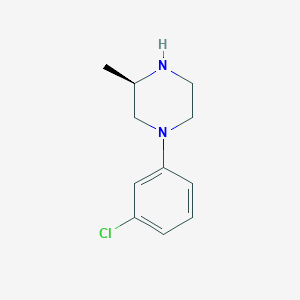
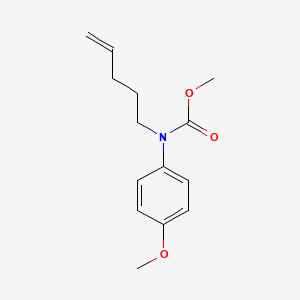

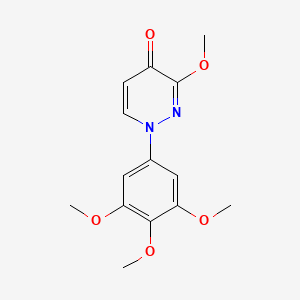
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

